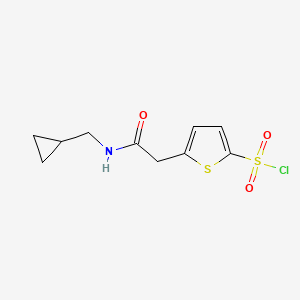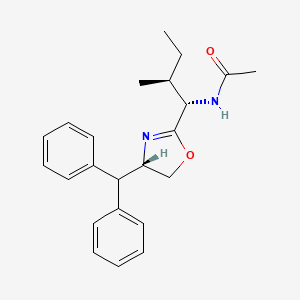
2,5,8,11,14,17,20,23,26-Nonaoxanonacosane-29-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5,8,11,14,17,20,23,26-Nonaoxanonacosane-29-thiol is a complex organic compound characterized by its long chain structure with multiple ether linkages and a terminal thiol group. This compound is notable for its unique chemical properties, which make it useful in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,8,11,14,17,20,23,26-Nonaoxanonacosane-29-thiol typically involves the stepwise addition of ethylene oxide to a thiol-terminated initiator. The process can be summarized as follows:
Initiation: A thiol compound, such as 1-mercaptohexadecane, is used as the initiator.
Propagation: Ethylene oxide is added to the initiator under controlled conditions, typically in the presence of a catalyst like potassium hydroxide (KOH).
Termination: The reaction is terminated by neutralizing the catalyst and purifying the product through distillation or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The process may include:
Continuous addition of ethylene oxide: to maintain a steady reaction rate.
Use of advanced purification techniques: such as high-performance liquid chromatography (HPLC) to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2,5,8,11,14,17,20,23,26-Nonaoxanonacosane-29-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond.
Reduction: The disulfide bond can be reduced back to the thiol group.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) in the presence of a base.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Disulfides: Formed through oxidation.
Thioethers: Formed through substitution reactions with alkyl halides.
Applications De Recherche Scientifique
2,5,8,11,14,17,20,23,26-Nonaoxanonacosane-29-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Employed in the modification of proteins and peptides through thiol-ene reactions.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable conjugates with therapeutic agents.
Industry: Utilized in the production of surfactants and emulsifiers due to its amphiphilic nature.
Mécanisme D'action
The mechanism by which 2,5,8,11,14,17,20,23,26-Nonaoxanonacosane-29-thiol exerts its effects is primarily through its thiol group, which can form covalent bonds with other molecules. This reactivity allows it to:
Modify proteins: By forming disulfide bonds with cysteine residues.
Act as a reducing agent: By breaking disulfide bonds in proteins.
Participate in click chemistry: Through thiol-ene reactions, enabling the formation of complex molecular architectures.
Comparaison Avec Des Composés Similaires
2,5,8,11,14,17,20,23,26-Nonaoxanonacosane-29-thiol can be compared with other thiol-terminated polyethylene glycol (PEG) compounds:
2,5,8,11,14,17,20,23-Octaoxanonacosane-29-thiol: Similar structure but with one less ether linkage, resulting in slightly different physical properties.
2,5,8,11,14,17,20,23,26,29-Decaoxanonacosane-29-thiol: Contains one additional ether linkage, which may affect its solubility and reactivity.
The uniqueness of this compound lies in its specific chain length and the balance between hydrophilic and hydrophobic segments, making it particularly useful in applications requiring precise molecular interactions.
Propriétés
Formule moléculaire |
C20H42O9S |
|---|---|
Poids moléculaire |
458.6 g/mol |
Nom IUPAC |
3-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propane-1-thiol |
InChI |
InChI=1S/C20H42O9S/c1-21-4-5-23-8-9-25-12-13-27-16-17-29-19-18-28-15-14-26-11-10-24-7-6-22-3-2-20-30/h30H,2-20H2,1H3 |
Clé InChI |
YRYWVLGTBJDCSM-UHFFFAOYSA-N |
SMILES canonique |
COCCOCCOCCOCCOCCOCCOCCOCCOCCCS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


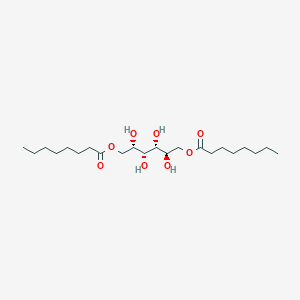
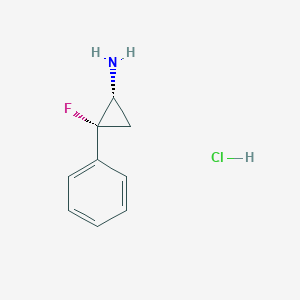
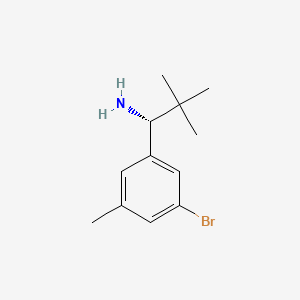
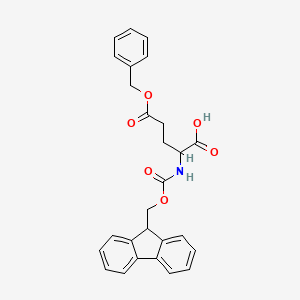
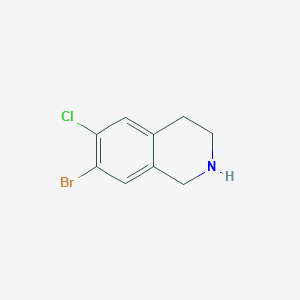
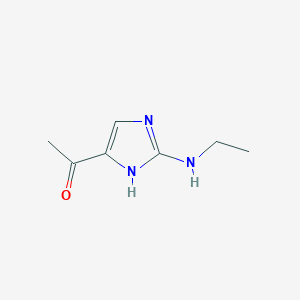

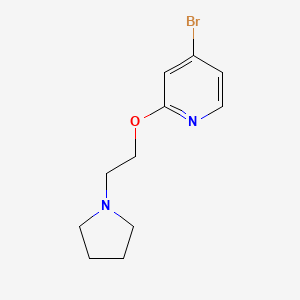

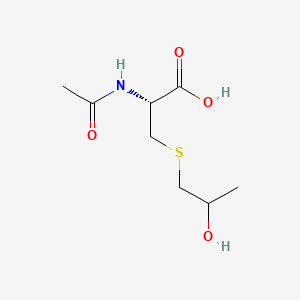

![(6S,7S)-7-amino-8-oxo-3-[(E)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12830538.png)
